4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of azepane, pyridine, and thiazole rings in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group to the benzamide moiety using sulfonyl chloride in the presence of a base like triethylamine.
Azepane Introduction: The azepane ring can be introduced via nucleophilic substitution reactions.
Coupling Reactions: Finally, coupling the pyridine-thiazole moiety with the sulfonyl benzamide under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the azepane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide may be studied for its potential as a pharmacological agent. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as additives in various formulations.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide would depend on its specific biological target. Generally, compounds with sulfonyl and thiazole groups can interact with enzymes or receptors, inhibiting or modulating their activity. The azepane ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- 4-(piperidin-1-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Uniqueness
The presence of the azepane ring in 4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide distinguishes it from similar compounds. This structural feature may confer unique pharmacokinetic properties, such as improved solubility or enhanced metabolic stability.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c26-20(24-21-23-19(15-29-21)18-7-3-4-12-22-18)16-8-10-17(11-9-16)30(27,28)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVMRXIGDREGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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